molecular formula C25H29N3O3S2 B2771726 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1207034-95-4

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2771726
CAS No.: 1207034-95-4
M. Wt: 483.65
InChI Key: ZEYJTNCBXIUEJG-UHFFFAOYSA-N
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Description

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H29N3O3S2 and its molecular weight is 483.65. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-(3-propan-2-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S2/c1-18(2)20-7-5-8-21(17-20)26-25(29)24-23(10-15-32-24)33(30,31)28-13-11-27(12-14-28)22-9-4-6-19(3)16-22/h4-10,15-18H,11-14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYJTNCBXIUEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC(=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide is a thiophene-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological attributes, combined with a piperazine moiety and a sulfonamide group. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including the compound .

  • Cell Proliferation Inhibition : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it has been reported that related thiophene derivatives exhibit IC50 values in the low micromolar range against Hep3B liver cancer cells, suggesting potent antiproliferative activity .
  • Induction of Apoptosis : Mechanistic studies indicate that compounds similar to this thiophene derivative can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
  • Tubulin Interaction : The thiophene ring enhances binding to tubulin, mimicking the action of known anticancer agents like Combretastatin A-4 (CA-4). This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Studies

StudyCell LineIC50 (µM)Mechanism
K562 (CML)2.5Apoptosis via caspase activation
Hep3B5.46Tubulin binding and spheroid formation disruption
Various<11.6Cell cycle arrest in G2/M phase

Neuropharmacological Effects

In addition to anticancer properties, there is emerging evidence regarding the neuropharmacological effects of thiophene derivatives.

  • Dopamine Receptor Modulation : Some studies suggest that similar compounds can selectively modulate dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. This modulation may lead to protective effects against neurodegeneration .
  • Anti-inflammatory Activity : Research indicates that certain thiophene derivatives possess anti-inflammatory properties, potentially through inhibition of inflammatory cytokines and mediators, although specific data on the compound remains limited.

Structure-Activity Relationship (SAR)

The biological activity of thiophene carboxamide derivatives is closely linked to their structural components:

  • Thiophene Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
  • Piperazine Moiety : Influences receptor binding and selectivity.
  • Sulfonamide Group : May enhance solubility and bioavailability.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide exhibit significant antidepressant properties. A study highlighted the efficacy of related piperazine derivatives in modulating serotonin receptors, suggesting potential applications in treating major depressive disorder (MDD) and anxiety disorders. These compounds act by enhancing serotonergic neurotransmission, which is crucial for mood regulation .

Antinociceptive Effects

The compound's structural analogs have been investigated for their antinociceptive (pain-relieving) properties. In preclinical models, certain derivatives demonstrated effectiveness in reducing neuropathic pain through modulation of pain pathways involving the central nervous system. The mechanism is believed to involve the inhibition of specific receptors associated with pain perception, making it a candidate for developing new analgesics .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of thiophene-based compounds. Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents to combat resistant strains .

Case Studies

Study FocusFindingsReference
Antidepressant ActivityDemonstrated efficacy in modulating serotonin receptors leading to improved mood in animal models
Antinociceptive EffectsSignificant reduction in pain response in neuropathic pain models
Antimicrobial ActivityEffective against multiple bacterial strains; potential for antibiotic development

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